molecular formula C8H13NOS B1275272 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine CAS No. 852399-96-3

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine

Cat. No. B1275272
M. Wt: 171.26 g/mol
InChI Key: XYXJSPNXSOZJFB-UHFFFAOYSA-N
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Description

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine is a compound that is part of a broader class of chemicals that include various derivatives of thiophene and methoxyphenyl groups. These compounds are of interest due to their potential pharmacological activities and their relevance in materials science, particularly in the context of non-linear optical (NLO) materials.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, a synthetic route for 2-(thiophen-2-yl)ethanamine was reported, which involved a Knoevenagel-Doebner condensation followed by amination, copper-catalyzed reduction, and a Hoffman rearrangement, yielding the final product with a 64% yield . Although this synthesis does not directly pertain to 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction and density functional theory (DFT) calculations. For example, a compound with a methoxyphenyl and thiazolidinone moiety was found to have a significantly non-planar structure, with the presence of potential donor and acceptor groups that contribute to its stability through intermolecular interactions . This information is valuable for understanding the structural characteristics that might be expected for 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been assessed through the calculation of frontier molecular orbitals (FMOs) energies and chemical reactivity parameters. The high first hyperpolarizability of the studied molecule indicates its potential as an NLO material . This suggests that 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine may also exhibit interesting chemical reactivity, particularly in the context of its electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be inferred from related studies. For instance, the crystal structure of a related compound is stabilized by various hydrogen bonds and intermolecular interactions . These interactions are crucial for the solid-state behavior of the molecules and can affect properties such as melting point, solubility, and crystallinity. The pharmacological activity of benzo[b]thiophen derivatives has been explored, indicating the potential for biological relevance of 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine .

Scientific Research Applications

High-Performance Liquid Chromatography in Clinical Toxicology

High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC/MS/MS) : A method developed for the detection and quantification of 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine derivatives (specifically 2CC-NBOMe and 25I-NBOMe) in serum of intoxicated emergency department patients. The method utilized 25H-NBOMe as the internal standard and demonstrated suitability for serum clinical toxicology testing, with a lower limit of detection of 10 pg/mL for both substances (Poklis et al., 2013).

Identification and Analysis in Forensic Sciences

Gas Chromatography–Mass Spectrometry Analysis : A protocol for the identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) and their analogues by derivatization with heptafluorobutyric anhydride (HFBA). The method provided determination of the mass of the molecular ion and observation of characteristic fragmentation patterns useful in forensic analysis (Lum et al., 2016).

Enzyme Involvement in Drug Metabolism

Cytochrome P450 Enzymes in Metabolism : A study characterized the involvement of cytochrome P450 enzymes in the metabolism of 25I-NBOMe and 25I-NBOH, revealing the biotransformations included hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, and combinations thereof. The major enzymes involved were identified as CYP3A4 and CYP2D6 (Nielsen et al., 2017).

Catalysis in Chemical Synthesis

Palladium(II) Complexes as Catalysts : A study explored reactions of 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine derivatives with palladium(II) complexes, forming monometallic complexes that acted as catalysts for the methoxycarbonylation of olefins to produce esters. The catalytic behavior was influenced by complex structure and olefin chain length (Zulu et al., 2020).

Antitubercular Activity

Anti-tubercular Agents : The synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols was explored as possible anti-tubercular agents against Mycobacterium tuberculosis. Certain compounds demonstrated in vitro antitubercular activity at concentrations as low as 6.25 μg/mL (Karkara et al., 2020).

Safety And Hazards

The safety and hazards associated with 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine are not explicitly mentioned in the search results. However, given its classification as a psychedelic drug, it may have psychoactive effects and should be handled with caution1.


Future Directions

The future directions for research on 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine are not explicitly mentioned in the search results. However, given its structural similarity to mescaline, it may be of interest in the study of psychedelic drugs and their effects1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-10-5-4-9-7-8-3-2-6-11-8/h2-3,6,9H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJSPNXSOZJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405961
Record name 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine

CAS RN

852399-96-3
Record name 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)[(thiophen-2-yl)methyl]amine
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